Chitotriose trihydrochloride

Pharmacokinetics Oral Bioavailability Drug Delivery

Chitotriose trihydrochloride (CAS 117436-78-9) is a chemically defined chitosan oligosaccharide composed of three β-(1→4)-linked D-glucosamine units, supplied as the trihydrochloride salt. Unlike heterogeneous mixtures of chitooligosaccharides (COS), this single-degree-of-polymerization (DP3) compound enables precise structure-activity studies.

Molecular Formula C18H38Cl3N3O13
Molecular Weight 610.9 g/mol
Cat. No. B12420981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitotriose trihydrochloride
Molecular FormulaC18H38Cl3N3O13
Molecular Weight610.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl
InChIInChI=1S/C18H35N3O13.3ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;;;/h1,5-18,23-30H,2-4,19-21H2;3*1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;;;/m0.../s1
InChIKeyFNHGOGWSTIEJRG-BXCRODNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitotriose Trihydrochloride: A Defined Chitosan Oligosaccharide Trimer for Reproducible Research and Procurement


Chitotriose trihydrochloride (CAS 117436-78-9) is a chemically defined chitosan oligosaccharide composed of three β-(1→4)-linked D-glucosamine units, supplied as the trihydrochloride salt [1]. Unlike heterogeneous mixtures of chitooligosaccharides (COS), this single-degree-of-polymerization (DP3) compound enables precise structure-activity studies. It exhibits oral bioactivity in rodent models and inhibits Cu²⁺-mediated H₂O₂-induced benzoate hydroxylation with an IC₅₀ of 80 μM .

Why Substituting Chitotriose Trihydrochloride with Other Chitooligosaccharides Compromises Experimental Outcomes


Chitooligosaccharides of different polymerisation degrees (DPs) exhibit profound functional divergence. Chitobiose (DP2) and chitotriose (DP3) are the only COS species appreciably absorbed from the gastrointestinal tract, whereas chitotetraose (DP4) and chitopentaose (DP5) are not orally bioavailable [1]. Moreover, in head-to-head neural activity assays, chitotriose outperforms both shorter and longer oligomers, demonstrating that each DP possesses a unique biological fingerprint [2]. Simply substituting one COS for another risks nullifying the biological effect under investigation and introduces irreproducible results.

Product-Specific Quantitative Evidence Guide for Chitotriose Trihydrochloride Versus Its Closest Analogs


Oral Bioavailability Advantage: Chitotriose as the Longest Gastrointestinally Absorbed Chitooligosaccharide

Chitotriose (DP3) is one of only two chitooligosaccharides appreciably absorbed from the gastrointestinal tract. Chitotetraose and chitopentaose are not detectable in plasma even at 300 mg/kg oral dose [1]. For applications requiring systemic exposure to a longer oligosaccharide chain than chitobiose, chitotriose is the sole candidate.

Pharmacokinetics Oral Bioavailability Drug Delivery

Superior Neural Activity: Chitotriose Maximizes Schwann Cell Survival and Neurite Outgrowth

In the only published direct comparison of pure individual chito-oligomers (DP2–DP6), chitotriose induced the greatest increase in Schwann cell survival (MTT assay) and the most pronounced neurite outgrowth from dorsal root ganglion explants (anti-NF-200 immunocytochemistry) [1]. This demonstrates that chitotriose, not chitobiose or chitotetraose, is the principal neurotrophic component in COS mixtures.

Peripheral Nerve Regeneration Neuroscience Schwann Cells

Distinct Antioxidant Profile: Chitotriose Versus Chitobiose in Hydroxyl Radical Scavenging

Chitotriose exhibits a distinct antioxidant profile compared to its closest homolog chitobiose. In the Cu²⁺/H₂O₂-mediated benzoate hydroxylation assay, chitotriose shows an IC₅₀ of 80 μM, while chitobiose is more potent at 18 μM [1]. Conversely, in hydroxyl radical scavenging (ZnO photolysis), chitotriose (IC₅₀ 55 μM) and chitobiose (IC₅₀ 30 μM) both outperform reference compounds aminoguanidine, pyridoxamine, and Trolox [1]. This distinct potency rank order across assay systems means that the choice between DP2 and DP3 is not interchangeable when designing antioxidant studies.

Antioxidant Oxidative Stress Free Radical Scavenging

Ligand Specificity: AVR4 Elicitor Binds Strictly to Chitotriose, Not Monomeric GlcNAc

The fungal effector protein AVR4 from Cladosporium fulvum binds chito-oligomers with a strict requirement for chitotriose (DP3), whereas the plant Hevein chitin-binding domain accommodates monomeric N-acetylglucosamine [1]. This differential binding topology makes chitotriose the minimal and essential ligand for studying AVR4-mediated immune evasion.

Plant Immunity Chitin Recognition Elicitor Biology

Chemo-Enzymatic Synthesis: Chitotriose Trihydrochloride as the Optimal Substrate for Lysozyme-Catalyzed Transglycosylation

N-acylated chitotriose, prepared directly from chitotriose trihydrochloride, serves as the specific substrate for lysozyme-catalyzed transglycosylation, enabling synthesis of chitosan oligomers with DP > 6 and partially N-deacetylated chitin oligomers (DP 4–12) that function as potent phytoalexin elicitors [1]. This synthetic route is uniquely enabled by the trihydrochloride form of chitotriose, as the N-monochloroacetylation step requires the free amine hydrochloride salt.

Enzymatic Synthesis Chitosan Oligomers Transglycosylation

Best Research and Industrial Application Scenarios for Chitotriose Trihydrochloride


Peripheral Nerve Regeneration Studies

Chitotriose trihydrochloride is the optimal choice for in vitro and in vivo models of peripheral nerve repair. The Jiang et al. (2014) head-to-head comparison demonstrated that chitotriose, and not the mixture or other pure DPs, maximally promotes Schwann cell survival and neurite outgrowth [1]. Investigators should use pure chitotriose trihydrochloride rather than heterogeneous COS mixtures to obtain reproducible neurotrophic outcomes.

Oral Bioavailability and Systemic Delivery of Chitooligosaccharides

For pharmacokinetic or pharmacodynamic studies requiring oral administration and systemic detection of a chitooligosaccharide, chitotriose is the longest absorbable oligomer. Chen et al. (2005) established that chitotetraose and chitopentaose are not detectable in plasma even at 300 mg/kg, while chitotriose appears in blood within 1 hour at 30 mg/kg [2]. Procurement of the trihydrochloride salt ensures the correct DP3 identity for these studies.

Plant-Fungal Interaction and Chitin Elicitor Research

The strict chitotriose-binding property of the AVR4 effector protein makes chitotriose trihydrochloride an indispensable ligand for studying fungal immune evasion mechanisms [3]. Researchers investigating chitin perception in plants or developing chitin-based agrochemicals should use chitotriose trihydrochloride as the defined minimal elicitor unit.

Chemo-Enzymatic Synthesis of Defined Chitosan Oligomers

The Akiyama et al. (1995) method uses N-monochloroacetylated chitotriose, derived from chitotriose trihydrochloride, as the substrate for lysozyme-catalyzed transglycosylation [4]. This route yields chitosan oligomers of DP > 6 with documented phytoalexin elicitor activity. The trihydrochloride form is specifically required for the N-acylation step.

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